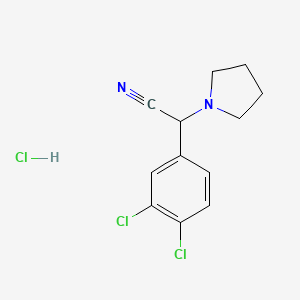

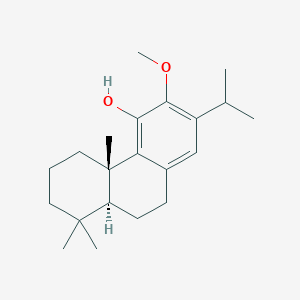

2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride

Overview

Description

The compound "2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride" is a chemical of interest due to its potential as a building block in organic synthesis. The papers provided discuss various synthetic methods and chemical reactions that are relevant to the synthesis and functionalization of related compounds, which can provide insights into the handling and reactivity of such structures.

Synthesis Analysis

The synthesis of related compounds involves domino reactions, which are a series of chemical reactions occurring one after another without the need to isolate intermediates. For instance, functionalized 2-aminohydropyridines and 2-pyridinones can be synthesized via domino reactions involving arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles . Additionally, optically active 4-hydroxyalk-2-enenitriles can be obtained from reactions involving optically active 2-(p-chlorophenylsulfinyl)acetonitrile with aldehydes in the presence of piperidine . These methods highlight the versatility of acetonitrile derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of acetonitrile derivatives is crucial for their reactivity and the type of products formed. For example, the reaction of alpha-aminonitriles with enones leads to the formation of 3,4-dihydro-2H-pyrrole 2-carbonitriles, which can be further transformed into polysubstituted pyrrolizidines or pyrroles depending on the substitution pattern . The structural characterization of these compounds is often performed using NMR, IR, and mass spectrometry, as well as X-ray crystallography .

Chemical Reactions Analysis

Acetonitrile derivatives participate in a variety of chemical reactions. The Michael addition of trimethylsilyl cyanide to (E)-2-arylidene-2,3-dihydro-1H-pyrrolizin-1-ones results in the formation of 2-aryl-2-(1-oxo-2,3-dihydro-1H-pyrrolizin-2-yl)acetonitrile derivatives . Furthermore, novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles can be synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile . These reactions demonstrate the reactivity of acetonitrile derivatives in the formation of heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetonitrile derivatives are influenced by their molecular structure. The presence of substituents such as chlorophenyl groups and pyrrolidinyl groups can affect the compound's polarity, solubility, and stability. While the provided papers do not directly discuss the physical properties of "2-(3,4-Dichlorophenyl)-2-pyrrolidin-1-yl-acetonitrile hydrochloride," they do provide information on the properties of structurally related compounds, which can be inferred to have similar characteristics [1-5].

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

- A study by Belveren et al. (2017) describes the synthesis of highly functionalized 2-(pyrrolidin-1-yl)thiazole frameworks, demonstrating interesting antibacterial and antimycobacterial activity (Belveren et al., 2017).

Molecular Capsules and Encapsulation

- Shivanyuk et al. (2003) discuss the preparation of pyrrogallolarenes, which crystallize from solutions including quinuclidine hydrochloride to form molecular capsules. These capsules encapsulate various cations, indicating potential applications in molecular containment and delivery (Shivanyuk et al., 2003).

Analytical Chemistry

- A method for determining related substances in betahistine hydrochloride tablets, including analysis of various pyrrolidinyl compounds, was established by Zhu Ron (2015). This highlights its role in analytical chemistry, particularly in pharmaceutical analysis (Zhu Ron, 2015).

Organometallic Chemistry

- Barloy et al. (2011) studied the reaction of chiral secondary amines with specific metal complexes, involving pyrrolidine derivatives. This research contributes to the field of organometallic chemistry and catalysis (Barloy et al., 2011).

Synthesis of Drug Intermediates

- Ma et al. (2020) reported the synthesis of a key intermediate for a widely used antiplatelet drug using a homochiral covalent framework catalyst. This study emphasizes the role of pyrrolidinyl derivatives in drug synthesis (Ma et al., 2020).

Electrochemical Applications

- Carbas et al. (2014) and Yildiz et al. (2008) explored the electrochemical polymerization of pyrrole derivatives, which have applications in electrochromic devices and conducting polymers. These studies demonstrate the utility of pyrrolidinyl compounds in electrochemical engineering and material science (Carbas et al., 2014), (Yildiz et al., 2008).

Photocatalysis

- Apaydin et al. (2016) investigated the use of conjugated polymers for the photoelectrochemical reduction of CO2, highlighting the potential of pyrrolidinyl compounds in green chemistry and renewable energy applications (Apaydin et al., 2016).

Lipophilicity and Drug Affinity Studies

- Kulig and Malawska (2009) measured the lipophilicity of pyrrolidin-2-one derivatives and correlated it with affinity for α-adrenoceptors. This research is significant in pharmacokinetics and drug design (Kulig & Malawska, 2009).

Catalysis and Synthesis

- Sano et al. (2006) discussed the catalysis of esterification reactions using 4-(pyrrolidin-1-yl)pyridine, demonstrating the compound's utility in organic synthesis (Sano et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body, influencing cellular processes .

Mode of Action

The exact mode of action of this compound is not fully understood. It is likely that it interacts with its targets, leading to changes in cellular processes. This could involve binding to specific receptors or enzymes, altering their function and leading to downstream effects .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to changes in cellular function . These effects could be due to the compound’s interaction with its targets, leading to alterations in the activity of these pathways.

Pharmacokinetics

Similar compounds are typically absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Based on the effects of similar compounds, it could potentially influence cellular processes, leading to changes in cell function .

properties

IUPAC Name |

2-(3,4-dichlorophenyl)-2-pyrrolidin-1-ylacetonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2N2.ClH/c13-10-4-3-9(7-11(10)14)12(8-15)16-5-1-2-6-16;/h3-4,7,12H,1-2,5-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKWODMXYSTEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C#N)C2=CC(=C(C=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S)-3-[[(2S)-2-[[(2R)-2-Acetamido-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]-methylamino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B3034372.png)

![6-Bromo-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3034373.png)

![3-benzyl 7-tert-butyl 9-Oxo-3,7-diaza-bicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B3034377.png)

![1-Chloro-2-[(4-ethoxyphenyl)methyl]benzene](/img/structure/B3034380.png)

![4-[(4-Bromophenyl)(4-formylphenyl)amino]benzaldehyde](/img/structure/B3034389.png)